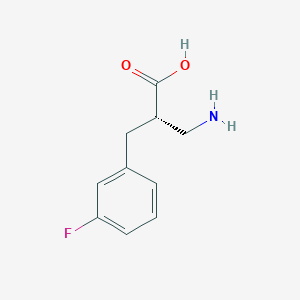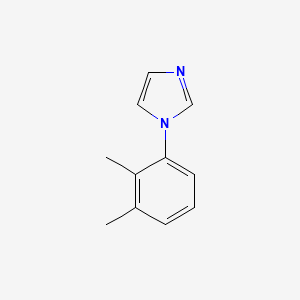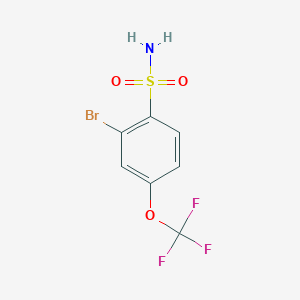![molecular formula C28H18Cl2N2O B12990875 N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B12990875.png)
N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with biphenyl and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of 4’-chloro-[1,1’-biphenyl]-4-carboxylic acid through a Friedel-Crafts acylation reaction.
Quinoline Synthesis: The quinoline core is synthesized via a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the biphenyl intermediate with the quinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl and quinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated biphenyl and quinoline derivatives.
Applications De Recherche Scientifique
N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of signal transduction pathways and modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used in the production of polysulfone plastics.
4’-Chlorobiphenyl-4-sulfonyl chloride: Utilized in organic synthesis as a sulfonylating agent.
Quinoline-4-carboxylic acid derivatives: Known for their biological activity as enzyme inhibitors.
Uniqueness
N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a compound of significant interest.
Propriétés
Formule moléculaire |
C28H18Cl2N2O |
|---|---|
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[4-(4-chlorophenyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H18Cl2N2O/c29-21-11-5-18(6-12-21)19-9-15-23(16-10-19)31-28(33)25-17-27(20-7-13-22(30)14-8-20)32-26-4-2-1-3-24(25)26/h1-17H,(H,31,33) |
Clé InChI |
USBNHMYNGQHVEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12990808.png)
![[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-nitro-benzylidene)-amine](/img/structure/B12990810.png)
![6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B12990812.png)

![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12990830.png)




![O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12990854.png)
![tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12990859.png)

